molecular formula C9H8O2 B014748 4-Vinylbenzoic acid CAS No. 1075-49-6

4-Vinylbenzoic acid

Cat. No. B014748
CAS RN: 1075-49-6
M. Wt: 148.16 g/mol
InChI Key: IRQWEODKXLDORP-UHFFFAOYSA-N
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Description

4-Vinylbenzoic acid is a compound that plays a significant role in organic synthesis, especially in the creation of polymers and small molecules with potential applications in materials science, medicinal chemistry, and catalysis. The interest in 4-Vinylbenzoic acid stems from its vinyl group, which offers versatile reactivity for various chemical transformations.

Synthesis Analysis

The synthesis of 4-Vinylbenzoic acid and related compounds often involves catalytic reactions, with ruthenium vinyl carbene intermediates playing a crucial role in enyne metathesis. This method allows for the efficient synthesis of metathesis-active complexes, showcasing the significance of vinyl carbene reactivity in the synthesis of vinyl-containing compounds (Diver, 2007).

Molecular Structure Analysis

The structure of 4-Vinylbenzoic acid is characterized by the presence of a vinyl group attached to the benzene ring of benzoic acid. This configuration impacts its reactivity and the type of chemical reactions it can undergo. Studies on similar compounds, like 4-bromobenzamide and their interactions with n-alkanediacarboxylic acids, have highlighted the importance of molecular structure in determining the properties and reactivity of such compounds (Tothadi, Joseph, & Desiraju, 2013).

Chemical Reactions and Properties

The vinyl group in 4-Vinylbenzoic acid allows for a range of chemical transformations, including polymerization reactions where it can act as a monomer to form polymeric materials. Recent literature emphasizes the synthesis and free radical (co)polymerization of phosphonate vinyl monomers, where the reactivity of the vinyl group plays a central role (David et al., 2012).

Scientific Research Applications

  • Biochemical Applications : 4-Hydroxybenzoic acid (4-HBA), closely related to 4-Vinylbenzoic acid, serves as an intermediate in producing bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. These compounds have potential applications in food, cosmetics, pharmacy, and as fungicides (Wang et al., 2018).

  • Polymer Science :

    • Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of activated 4-vinylbenzoates produces highly functionalized polymers with precise molecular weight control and narrow distributions (Nilles & Théato, 2009).
    • Poly(4-vinylbenzoyl azide) is a new isocyanato group generating polymer noted for its thermodynamic stability and reactivity, suitable for various applications (Klinger, Chang, & Théato, 2007).
    • Thermal reactions of alkali 4-(1-bromoethyl)benzoates yield graft copolymers with potential in various applications (Inoki et al., 1996).
  • Chemical Synthesis and Reactions :

    • The vinyl group in 4-vinylbenzoic acid crystals exhibits a unique flip-flop motion, influencing molecular interactions and potentially affecting material properties (Yasuda, Uekusa, & Ohashi, 2003).
    • Laser-induced photodesorption studies of 4-vinylbenzoic acid on silver colloid surfaces reveal insights into the behavior of this compound under specific conditions, which can have implications in materials science and photodynamics (Jang, Suh, & Moskovits, 1997).
  • Electrochemistry and Catalysis :

    • Multilayer films involving silicotungstate and cationic redox polymers on 4-aminobenzoic acid modified electrodes show promise in electrocatalytic applications (Cheng, Liu, & Dong, 2000).
  • Hydrogen Bond Studies : Research on copolymers of unsaturated carboxylic acids with styrene, including 4-vinylbenzoic acid, provides insights into hydrogen bond formation, crucial for understanding polymer properties (Żak et al., 1974).

Safety And Hazards

4-Vinylbenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 4-Vinylbenzoic acid research could involve further exploration of its salt resistivity . Additionally, more studies could be conducted to find other examples of the salt resistivity for another hydrogel of a polymer with an acidic proton and a π-electron system .

properties

IUPAC Name

4-ethenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQWEODKXLDORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28391-39-1
Record name Poly(4-vinylbenzoic acid)
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URL https://commonchemistry.cas.org/detail?cas_rn=28391-39-1
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DSSTOX Substance ID

DTXSID70148069
Record name p-Vinylbenzoic acid
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Vinylbenzoic acid

CAS RN

1075-49-6
Record name 4-Vinylbenzoic acid
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Record name P-VINYLBENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a well-stirred solution of methyl p-vinylbenzoate (36.0 g, 0.222 mole) in THF (200 mL) was added a solution of sodium hydroxide (17.78 g, 0.444 mole) in water (200 mL) at room temperature. After stirring overnight, water (100 mL), THF (150 mL), and ethyl ether (200 mL) was added and the phases separated. The aqueous phase was acidified with a solution of concentrated hydrochloric acid (41 mL) in water (90 mL) then extracted three times with THF (500-600 mL each). The latter combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to provide 32.7 g (99.5 percent) of white solids. Proton nmr (Gemini model 300 MHz) in deuterochloroform: delta 8.08 (2H), 7.50 (2H), 6.78 (1H), 5.90 (1H), 5.41 (1H).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
17.78 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
99.5%

Synthesis routes and methods II

Procedure details

40 g of an ethylene styrene interpolymer (35 wt percent Copolymer Styrene, 6.0 wt percent a tactic Polystyrene, ESI-2) was added to a Brabender mixer at 190° C. To the polymer melt, 1.2 g (8 mmol) of powdered vinylbenzoic acid was added. Finally, 107 μL of dodecylbenzenesulfonic acid was added and the molten mixture blended at 80 rpm for 5 minutes. After the allotted time, the Brabender was opened and the tan polymer melt was removed to yield 36.3 g of product. A 300 mg portion of the polymer was pressed between teflon sheets into a thin, clear, and creasable film at 210 C with 20,000 lbs of load. Analysis of the film by infrared spectroscopy showed a broad peak at 3500 to 3000 cm−1 due to the carboxylic acid group and a carbonyl stretch at 1695 cm−1. Dissolution of the polymer in warm xylene (15 mL/g of polymer) followed by precipitation into methanol did not change the IR spectrum of the product indicating that the vinylbenzoic acid was indeed grafted to the ethylene styrene copolymer and that the product was not simply a physical mixture of the two components.
Name
ethylene styrene
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
107 μL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,430
Citations
N Yasuda, H Uekusa, Y Ohashi - Acta Crystallographica Section C …, 2000 - scripts.iucr.org
The crystal structures of two styrene analogues, 4-vinylbenzoic acid, C9H8O2, (I), and 9-vinylanthracene, C16H12, (II), were determined by X-ray analyses at 108 and 293 K for (I) and …
Number of citations: 14 scripts.iucr.org
KK Song, QX Chen, Q Wang, L Qiu… - Journal of Enzyme …, 2005 - Taylor & Francis
… In the present investigation, 4-vinylbenzaldehyde and 4-vinylbenzoic acid were found to … tyrosinase by 4-vinylbenzaldehyde and 4-vinylbenzoic acid, to evaluate the kinetic parameters …
K Nilles, P Theato - European polymer journal, 2007 - Elsevier
Nine active ester monomers based on 4-vinylbenzoic acid have been synthesized. Under free radical polymerization conditions these monomers could successfully be polymerized …
NH Jang, JS Suh, M Moskovits - The Journal of Physical Chemistry …, 1997 - ACS Publications
… Hence, we propose that both species are 4-vinylbenzoic acid adsorbed on the surface at different sites or with different surface orientation or both. And the few unique bands observed …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
X Huang, L Chen, D Yuan - Journal of hazardous materials, 2013 - Elsevier
In this study, a new stir cake sorptive extraction (SCSE) based on poly(4-vinylbenzoic acid-divinylbenzene) (VBADB) monolith was prepared. The effect of preparation conditions of …
A Hirao, Y Ishino, S Nakahama - Macromolecules, 1988 - ACS Publications
… that by masking the carboxy group of 4-vinylbenzoic acid as its oxazoline derivative, the … Overall yields are usually in the range of 50-70% based on the starting 4-vinylbenzoic acid. It …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk
T Ishizone, H Kurosawa, A Hirao… - … Chemistry and Physics, 1994 - Wiley Online Library
… Poly(4-vinylbenzoic acid) and the related polymers with carboxylic groups represent a … the first successful syntheses of poly(4vinylbenzoic acid) with well-controlled molecular weights …
W Wang, J Madsen, N Genina, O Hassager… - …, 2021 - ACS Publications
… In this study, entangled poly(styrene-co-4-vinylbenzoic acid) with 5 mol % acid was neutralized using diamines of different molar mass. The diamines used were Jeffamines, which are …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
S Ourdani, F Amrani - Macromolecular Chemistry and Physics, 2000 - Wiley Online Library
… In this contribution, a further extension of that investigation is carried out by exploring blends of 4-vinylbenzoic acid modified polystyrene with poly[(ethyl methacrylate)-co-(4-vinylpyridine…
N Yasuda, H Uekusa, Y Ohashi - Journal of Molecular Structure, 2003 - Elsevier
The crystal structure of 4-vinylbenzoic acid has been determined at 363K. By comparison with the molecular structure at low temperature (108K), this structure has a vinyl group oriented …

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